molecular formula C12H10N2 B8300222 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

Cat. No.: B8300222
M. Wt: 182.22 g/mol
InChI Key: NKLACKSAXMBAAK-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-4-phenyl-1H-imidazole is a substituted imidazole derivative characterized by an ethynyl group at position 5, a methyl group at position 1, and a phenyl group at position 4 of the imidazole ring. The methyl group at position 1 improves metabolic stability, while the phenyl group at position 4 contributes to hydrophobic interactions, making the compound relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-ethynyl-1-methyl-4-phenylimidazole

InChI

InChI=1S/C12H10N2/c1-3-11-12(13-9-14(11)2)10-7-5-4-6-8-10/h1,4-9H,2H3

InChI Key

NKLACKSAXMBAAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C#C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole and analogous compounds lie in substituent positions and functional groups:

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Key Findings Reference ID
This compound Ethynyl (5), Methyl (1), Phenyl (4) Alkyne, Methyl, Aryl Not explicitly described in evidence High reactivity due to ethynyl group; potential for click chemistry Inferred
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Ethylthio (2), Formyl (5), Fluorobenzyl (1) Thioether, Aldehyde, Fluorobenzyl Methanol reflux with ammonium hydroxide and alkyl acetoacetate Aldehyde group enables condensation reactions; fluorobenzyl enhances lipophilicity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl (4), Dimethyl (1,2), Nitro (5) Chloro, Nitro, Methyl Chlorination with SOCl₂ Nitro group confers electron-withdrawing effects; chloro substituent aids in further functionalization
5-Methyl-2-phenyl-1H-imidazole-4-methanol Methyl (5), Phenyl (2), Methanol (4) Hydroxymethyl, Aryl, Methyl Not explicitly described Methanol group enhances solubility; used in medicinal chemistry
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Oxadiazole-thioether, Phenyl, Methyl Oxadiazole, Thioether, Aryl Reflux with phenacyl bromide Hybrid structure shows antimicrobial activity

Physicochemical and Pharmacological Properties

  • Reactivity : The ethynyl group in this compound enables click chemistry applications, unlike nitro or formyl groups in analogues .
  • Lipophilicity: Fluorobenzyl (logP ~3.2) and phenyl (logP ~2.8) substituents in analogues increase hydrophobicity compared to methanol (logP ~−0.3) .
  • Biological Activity : Hybrid structures like oxadiazole-imidazole derivatives exhibit antimicrobial activity (MIC 8–32 μg/mL) , while nitro-substituted imidazoles show electron-deficient behavior, influencing redox properties .

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